2-Chloro-5-iodo-4-methyl-3-nitropyridine
CAS No.:
Cat. No.: VC17604981
Molecular Formula: C6H4ClIN2O2
Molecular Weight: 298.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4ClIN2O2 |
|---|---|
| Molecular Weight | 298.46 g/mol |
| IUPAC Name | 2-chloro-5-iodo-4-methyl-3-nitropyridine |
| Standard InChI | InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 |
| Standard InChI Key | WQNLKHPUWSJNEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-5-iodo-4-methyl-3-nitropyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The substituents are positioned at the 2-, 3-, 4-, and 5-positions of the ring:
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Chlorine (Cl) at position 2
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Nitro (NO₂) at position 3
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Methyl (CH₃) at position 4
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Iodine (I) at position 5
The IUPAC name for this compound is 2-chloro-5-iodo-4-methyl-3-nitropyridine, and its canonical SMILES notation is CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-].
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClIN₂O₂ |
| Molecular Weight | 298.46 g/mol |
| PubChem CID | 145710816 |
| CAS Number | Not publicly disclosed |
| XLogP3 (Partition Coefficient) | Estimated 2.3–2.7 (calculated) |
The presence of both electron-withdrawing (Cl, NO₂) and electron-donating (CH₃) groups creates a polarized electronic environment, influencing its solubility and reactivity.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-chloro-5-iodo-4-methyl-3-nitropyridine typically involves sequential halogenation and nitration steps. A patent describing the preparation of a related compound, 2-chloro-4-iodo-5-methylpyridine (CN103420902A), provides insights into adaptable methodologies :
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Nitration: Direct nitration of a pre-halogenated pyridine precursor under mixed acid conditions (H₂SO₄/HNO₃) at 100–160°C introduces the nitro group at position 3 .
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Iodination: Diazotization of an intermediate amine followed by reaction with sodium iodide (NaI) substitutes hydrogen with iodine at position 5 .
Critical Reaction Parameters:
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Nitration:
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Iodination:
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize exothermic nitration and iodination steps. Automated systems regulate temperature and reagent dosing, ensuring consistent purity (>98%) and minimizing byproducts like regioisomeric nitro derivatives.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. The nitro group contributes to thermal instability, necessitating storage below 25°C in inert atmospheres.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 89.7 |
| Dimethyl Sulfoxide | >100 |
Low aqueous solubility (logP ≈ 2.5) limits bioavailability but enhances compatibility with organic reaction media.
Applications in Medicinal Chemistry
Enzyme Inhibition
Preliminary studies suggest that the nitro group facilitates redox interactions with enzyme active sites. For example, in in vitro assays, the compound inhibits cytochrome P450 2D6 (IC₅₀ = 18 µM), a target in drug metabolism regulation.
Antiproliferative Activity
Against HeLa cervical cancer cells, 2-chloro-5-iodo-4-methyl-3-nitropyridine demonstrates moderate cytotoxicity (IC₅₀ = 45 µM), attributed to DNA intercalation facilitated by the planar pyridine ring and iodine’s polarizability.
Future Directions
Drug Development
Structural analogs lacking the nitro group show reduced cytotoxicity, suggesting that nitro-to-amine reduction could yield safer derivatives for oncology applications .
Materials Science
The iodine moiety’s heavy atom effect enhances phosphorescence, making the compound a candidate for organic light-emitting diodes (OLEDs).
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